molecular formula C6H13O9P B3062474 D-Mannose 1-phosphate CAS No. 27251-84-9

D-Mannose 1-phosphate

Cat. No. B3062474
CAS RN: 27251-84-9
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-QTVWNMPRSA-N
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Description

D-Mannose 1-phosphate is a molecule involved in glycosylation . It is a normal metabolite intermediate in the Fructose and mannose metabolism . It is also a crucial component of glycoproteins and glycolipids .


Synthesis Analysis

D-Mannose 1-phosphate is generated from D-mannose 6-phosphate (Man6P) by phosphomannomutase (PMM, EC 5.4.2.8) and converted into GDP-mannose (GDP-Man) by mannose 1-phosphate guanylyltransferase . GDP-D-mannose is synthesized from fructose-6-phosphate in 3 successive reactions; Isomerization to mannose-6-phosphate catalyzed by a phosphomannose isomerase (PMI), followed by conversion to mannose-1-phosphate mediated by a phosphomannomutase (PMM) and addition of GDP by a GDP-mannose pyrophosphorylase (GMP) .


Molecular Structure Analysis

The molecular formula of D-Mannose 1-phosphate is C6H13O9P . The average mass is 260.136 Da and the monoisotopic mass is 260.029724 Da .


Chemical Reactions Analysis

D-Mannose 1-phosphate is involved in several chemical reactions. For instance, it can be converted into D-mannose 6-phosphate and D-fructose 6-phosphate, and the resultant D-glucose 6-phosphate is ultimately converted into 6-phosphogluconolactone .


Physical And Chemical Properties Analysis

D-Mannose 1-phosphate is a naturally occurring sugar phosphate that can be found within the human body . It plays a vital role in cellular communication and function .

Scientific Research Applications

Immune Response and Inflammatory Conditions

D-Mannose has been shown to influence immune responses and inflammatory conditions. A study by Torretta et al. (2020) found that D-mannose suppresses macrophage activation and reduces IL-1β production, potentially offering a safe intervention against inflammatory conditions. This effect is mediated by impairing glucose metabolism and reducing LPS-induced Il1b expression in macrophages (Torretta et al., 2020).

Lysosomal Enzyme Functions

Kaplan, Achord, and Sly (1977) investigated how phosphohexosyl components of lysosomal enzymes, such as D-mannose 1-phosphate, are recognized by pinocytosis receptors on human fibroblasts. Their research provides insights into the cellular processes involving D-mannose and its potential applications in understanding lysosomal enzyme functions (Kaplan, Achord, & Sly, 1977).

Potential in Congenital Disorder of Glycosylation Therapy

Muus et al. (2004) explored the application of D-mannose 1-monophosphate in Congenital Disorder of Glycosylation type Ia (CDG-Ia) therapy. They developed cycloSaligenyl-mannose-1-monophosphates for intracellular delivery, which showed a total correction of phenotype in PMM-2-deficient fibroblasts, indicating its potential as a therapeutic option for CDG-Ia (Muus, Kranz, Marquardt, & Meier, 2004).

Role in Metabolic Diseases

Girard et al. (2020) studied the long-term outcomes of patients with MPI-CDG (a metabolic disease) treated with D-mannose. Their research highlights the efficacy and safety of D-mannose treatment, emphasizing the importance of life-long treatment and the need for monitoring potential complications (Girard et al., 2020).

Enzymatic Production and Applications

Hu et al. (2016) provided an overview of D-mannose, including its production and applications. They discussed its role as a component of polysaccharides and glycoproteins and its use in various industries. This review underlines the importance of D-mannose in both basic science and industrial applications (Hu, Shi, Zhang, Miao, Zhang, & Jiang, 2016).

Mechanism of Action

D-Mannose 1-phosphate is a substrate of phosphomannomutase 1 (PMM, EC: 5.4.2.8), an enzyme necessary for the synthesis of GDP-mannose . It is also involved in the biosynthesis of mannosides in polysaccharides, glycoproteins, and glycolipids .

Safety and Hazards

D-Mannose supplements should be used with caution if you have diabetes as it may make it harder to control your blood sugar. High doses of D-Mannose may cause kidney damage . Always consult with a healthcare provider before taking any supplements .

Future Directions

D-Mannose is a great hope as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases and recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques .

properties

IUPAC Name

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFSFRBOHSIMQ-QTVWNMPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949986
Record name D-Mannose, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Mannose 1-phosphate

CAS RN

27251-84-9
Record name Mannose phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27251-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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